4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Catalog No.
S682317
CAS No.
171880-56-1
M.F
C10H5BrN2O3
M. Wt
281.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

CAS Number

171880-56-1

Product Name

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

IUPAC Name

4-bromo-5-nitroisoquinoline-1-carbaldehyde

Molecular Formula

C10H5BrN2O3

Molecular Weight

281.06 g/mol

InChI

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H

InChI Key

TZKDPNLVFWNCAX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br

Synthesis and Characterization:

The primary research on 4-Br-5-NO2-IC focuses on its synthesis and characterization. Studies have reported different methods for its preparation, including via the condensation of nitroso compounds with aldehydes in the presence of a Brønsted acid catalyst [].

These studies also involve characterizing the physical and chemical properties of 4-Br-5-NO2-IC, such as its melting point, spectral data (e.g., NMR, IR), and elemental analysis [, ].

Potential Biological Activity:

One study mentions the possibility of 4-Br-5-NO2-IC exhibiting antibacterial activity, but further investigation is needed to confirm this and understand its mechanism of action [].

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a synthetic organic compound classified as a bromonitroisoquinoline derivative. It possesses a unique molecular structure characterized by a heterocyclic isoquinoline core, where an aldehyde group is attached at the first position (C1), and bromine and nitro groups are located at the fourth (C4) and fifth (C5) positions, respectively. The molecular formula is C10H5BrN2O3C_{10}H_5BrN_2O_3, and it has a molecular weight of approximately 281.06 g/mol. This compound is notable for its reactivity due to the presence of both the aldehyde and nitro functional groups, which allow for various chemical transformations.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols in basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like catalytic hydrogenation or sodium borohydride.
  • Oxidation Reactions: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions facilitate the formation of various derivatives, making the compound versatile for further synthetic applications.

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves multiple steps:

  • Nitration: Isoquinoline is nitrated using nitric acid to produce 4-nitroisoquinoline.
  • Bromination: The 4-nitroisoquinoline is then treated with bromine to yield 4-bromo-5-nitroisoquinoline.
  • Formylation: Finally, a Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the C1 position .

Alternative methods may involve transition metal catalysts for more efficient synthesis routes, reducing reaction times and improving yields .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, each differing in functional groups or substituents:

Compound NameKey Differences
4-Bromo-5-nitro-isoquinolineLacks the aldehyde group; less reactive
5-Nitroisoquinoline-1-carbaldehydeLacks the bromine atom; affects substitution
4-Bromoisoquinoline-1-carbaldehydeLacks the nitro group; impacts reduction/oxidation
6-Bromo-7-nitroisoquinolineDifferent positioning of bromine and nitro groups

Uniqueness: The presence of both bromine and nitro substituents along with an aldehyde group makes 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde particularly versatile for various chemical transformations not achievable by its analogs. This unique combination enhances its utility in synthetic organic chemistry and potential applications in medicinal chemistry.

XLogP3

2.4

Wikipedia

4-bromo-5-nitro-isoquinoline-1-carbaldehyde

Dates

Modify: 2023-08-15

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